molecular formula C16H20FN3O2S B11267585 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B11267585
M. Wt: 337.4 g/mol
InChI Key: NQZPQFWMSVILSQ-UHFFFAOYSA-N
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Description

1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound with a molecular formula of C16H20FN3O2S. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and a piperidine ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the fluorophenyl group and the piperidine ring. Common synthetic routes include:

    Formation of the Pyrazole Ring: This step involves the reaction of appropriate hydrazines with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: This step often involves cyclization reactions using appropriate amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenylsulfonyl)piperidine: Shares the piperidine and fluorophenyl groups but lacks the pyrazole ring.

    1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine: Similar structure but with a methanamine group instead of the sulfonyl group.

Uniqueness

1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring, fluorophenyl group, and piperidine ring makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C16H20FN3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine

InChI

InChI=1S/C16H20FN3O2S/c1-12-16(23(21,22)19-10-4-3-5-11-19)13(2)20(18-12)15-8-6-14(17)7-9-15/h6-9H,3-5,10-11H2,1-2H3

InChI Key

NQZPQFWMSVILSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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